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molecular formula C2Cl2F3I B1346711 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane CAS No. 354-61-0

1,2-Dichloro-1,1,2-trifluoro-2-iodoethane

Cat. No. B1346711
M. Wt: 278.82 g/mol
InChI Key: HCUGPHQZDLROAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05260492

Procedure details

A mixture of 400 g of 1,2-dichloro-1-iodotrifluoroethane, 140 g of tetrafluoroethene and 4 g of benzoyl peroxide was heated in 1 L autoclave at 130° C. for 4.5 hours. GC analysis of the reaction mixture (458 g) indicated 37% of starting material, 51% of desired product and 7% of 5,6-dichloro-1-iodoperfluorohexane. The reaction mixture was distilled on a 91 cm spinning band column to give 18.6 g of lower boiler, bp 80°-99° C. (mainly starting material), 138.6 g of starting material, bp 100°-102° C., 50.1 g of mixture of starting material and desired product, bp 103°-140° C. and 211 g of pure desired product, bp 140°-142° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
458 g
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
5,6-dichloro-1-iodoperfluorohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([F:8])(I)[C:3]([F:6])([F:5])[Cl:4].FC(F)=C(F)F.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.ClC(F)(C(F)(F)Cl)C(F)(F)C(F)(F)[C:37]([F:43])([F:42])[C:38]([F:41])([F:40])[I:39]>>[Cl:1][C:2]([F:8])([C:3]([F:6])([F:5])[Cl:4])[C:37]([F:43])([F:42])[C:38]([F:41])([F:40])[I:39]

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
ClC(C(Cl)(F)F)(I)F
Name
Quantity
140 g
Type
reactant
Smiles
FC(=C(F)F)F
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
mixture
Quantity
458 g
Type
reactant
Smiles
Step Three
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
5,6-dichloro-1-iodoperfluorohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C(C(C(I)(F)F)(F)F)(F)F)(F)F)(C(Cl)(F)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C(C(I)(F)F)(F)F)(C(Cl)(F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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